

The Taxonomy and Botanical Characteristics of Cananga odorata: A Technical Guide

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Compound of Interest

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Abstract

Cananga odorata (Lam.) Hook.f. & Thomson, commonly known as ylang-ylang, is a tropical tree belonging to the Annonaceae family, renowned for the fragrant essential oil extracted from its flowers. This oil is a cornerstone of the perfume industry and a subject of growing interest in pharmacology due to its diverse bioactive compounds. This technical guide provides a comprehensive overview of the taxonomy, botanical description, and key chemical constituents of *C. odorata*. It includes detailed methodologies for the extraction and analysis of its essential oils and phytochemicals, alongside quantitative botanical data and visual representations of its taxonomic classification, experimental workflows, and the biosynthetic pathway of its key volatile compounds.

Taxonomic Classification

Cananga odorata is firmly placed within the Magnoliales order, a basal group of flowering plants. Its classification reflects its evolutionary heritage as a member of the custard apple family, Annonaceae.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The accepted taxonomic hierarchy for Cananga odorata is as follows:[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Kingdom: Plantae

- Clade: Tracheophytes (Vascular plants)
- Clade: Angiosperms (Flowering plants)
- Clade: Magnoliids
- Order: Magnoliales
- Family: Annonaceae
- Genus: Cananga
- Species: *Cananga odorata*

Synonyms: The species has been known by several names throughout its botanical history, including *Canangium odoratum* (Lam.) Baill. ex King, *Unona odorata* (Lam.) Dunal, and *Uvaria odorata* Lam.[1][5][6]



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*Taxonomic classification of *Cananga odorata*.*

Botanical Description

Cananga odorata is a fast-growing, medium-sized evergreen tree.[1][7] Under ideal tropical conditions, it can exceed 5 meters in annual growth, typically reaching an average height of 10-20 meters, though it can grow as tall as 40 meters in its natural forest habitat.[5][7][8] The tree is characterized by an irregular, spreading crown with long, drooping branchlets.[5][8]

Morphological Characteristics

The distinct features of *C. odorata* are summarized below.

Plant Part	Description	Quantitative Data
Tree	Medium-sized tree with a straight stem and smooth, pale grey to silvery bark.[8]	Height: 10–20 m (up to 40 m) [5][8]
Leaves	Simple, alternate, evergreen, with a smooth and glossy texture. They are ovate-oblong with wavy margins and a slightly asymmetrical base.[1] [8][9]	Length: 8–22 cm[9] Width: 3.5–10 cm[8][9] Petiole Length: 1–2 cm[8][9]
Flowers	Drooping, long-stalked, and borne in axillary clusters of 4–12.[1][7] They have six narrow, greenish-yellow (rarely pink), twisted petals, resembling a sea star.[1][7] The flowers are highly fragrant.[1]	Length: 5–7.5 cm[8] Pedicel Length: 2.5–5 cm[9] Sepal Length: 4–6 mm[9] Petal Length: 5–9 cm[9] Stamens: Numerous, < 3 mm long[7] Pistils: 8–15 per flower[7][10]
Fruit	A cluster of 7–16 separate, fleshy, globose-obovoid monocarps.[8] The fruit turns from dark green to black when ripe and contains seeds embedded in a yellowish, oily pulp.[5][8]	Monocarp Size: ~2.5 cm x 1.5 cm[8] Seeds per Monocarp: 2–12[8]
Seeds	Pale brown, flattened, ellipsoid, with a pitted surface. [8][11]	Dimensions: ~9 mm x 6 mm x 2.5 mm[8]

Distribution and Habitat

Cananga odorata is native to Maritime Southeast Asia and Near Oceania, including countries like the Philippines, Malaysia, Indonesia, New Guinea, and Australia.[1] It has been widely introduced to other tropical regions across the globe for cultivation.[1] The tree thrives in the

humid lowland tropics, preferring full or partial sun and the acidic, well-drained soils of its native rainforest habitat.[\[1\]](#)[\[8\]](#)

Phytochemistry

The most economically important products of *C. odorata* are its essential oils, which are rich in a complex mixture of volatile organic compounds. The chemical composition can vary based on the geographical origin, the part of the plant used, and the extraction method.

Major Chemical Constituents

The essential oil is primarily composed of terpenoids (monoterpenes and sesquiterpenes) and phenylpropanoids. Key compounds frequently identified in the flower and leaf oils include:

Compound Class	Key Compounds
Monoterpenoids	Linalool, Geranyl acetate [1]
Sesquiterpenoids	β -Caryophyllene, Germacrene D, (E,E)- α -Farnesene, α -Humulene [12]
Phenylpropanoids / Benzenoids	Methyl benzoate, p-Cresyl methyl ether, Benzyl acetate, Benzyl benzoate [1] [13]

A hydroalcoholic extract of *C. odorata* leaves has been found to contain carbohydrates, flavonoids, alkaloids, tannins, and phenolic compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table of Quantitative Phytochemical Analysis from Leaf Extract:

Analysis	Result
Total Phenolic Content (TPC)	0.507 mg GAE/g of dry extract [14] [18] [19] [20] [21]
Total Flavonoid Content (TFC)	0.2224 mg RE/g of dry extract [14] [18] [19] [20] [21]
Antioxidant Activity (IC50 by DPPH assay)	120.44 μ g/ml [14] [18] [19] [20] [21]

Experimental Protocols

The following sections detail standardized methodologies for the extraction and analysis of bioactive compounds from *C. odorata*.

Extraction of Essential Oil by Hydrodistillation

This method is standard for obtaining essential oils from fresh plant material.

Methodology:

- Plant Material Preparation: Fresh, mature yellow *C. odorata* flowers are harvested, typically in the early morning to ensure the highest concentration of volatile compounds.[22]
- Apparatus Setup: A Clevenger-type apparatus is assembled.
- Extraction: a. A known mass of fresh flowers (e.g., 100-200 g) is placed into the distillation flask.[23][24] b. Distilled water is added to the flask to fully cover the plant material (e.g., 1.5-2 L).[23][25] c. The mixture is heated to boiling. d. The steam and volatilized oils rise, are condensed by a condenser, and collected in a graduated separator. e. The process is continued for a set duration (e.g., 3-6 hours).[25][26]
- Oil Separation and Drying: The less dense essential oil layer is separated from the aqueous layer (hydrosol). Anhydrous sodium sulfate is added to the collected oil to remove any residual water.
- Storage: The pure oil is stored in an airtight, amber glass vial at 4°C to prevent degradation. [26]

Phytochemical Extraction by Maceration

This technique is used to extract a broader range of secondary metabolites using a solvent at room temperature.[16][17][27]

Methodology:

- Plant Material Preparation: *C. odorata* leaves are collected, washed, shade-dried, and ground into a coarse powder.

- Maceration: a. A specific weight of the powdered plant material (e.g., 50 g) is placed in a stoppered conical flask. b. The solvent (e.g., 300 ml of a hydroalcoholic solution like 50:50 ethanol:water) is added to completely submerge the powder. c. The flask is sealed and kept at room temperature for a period of 3 to 7 days, with frequent agitation or shaking to ensure thorough extraction.[27][28]
- Filtration: The mixture is filtered through Whatman filter paper to separate the extract (miscella) from the solid plant residue (marc).
- Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield the crude extract.[27][29]
- Storage: The resulting extract is stored in a refrigerator at 4°C until further analysis.[3]

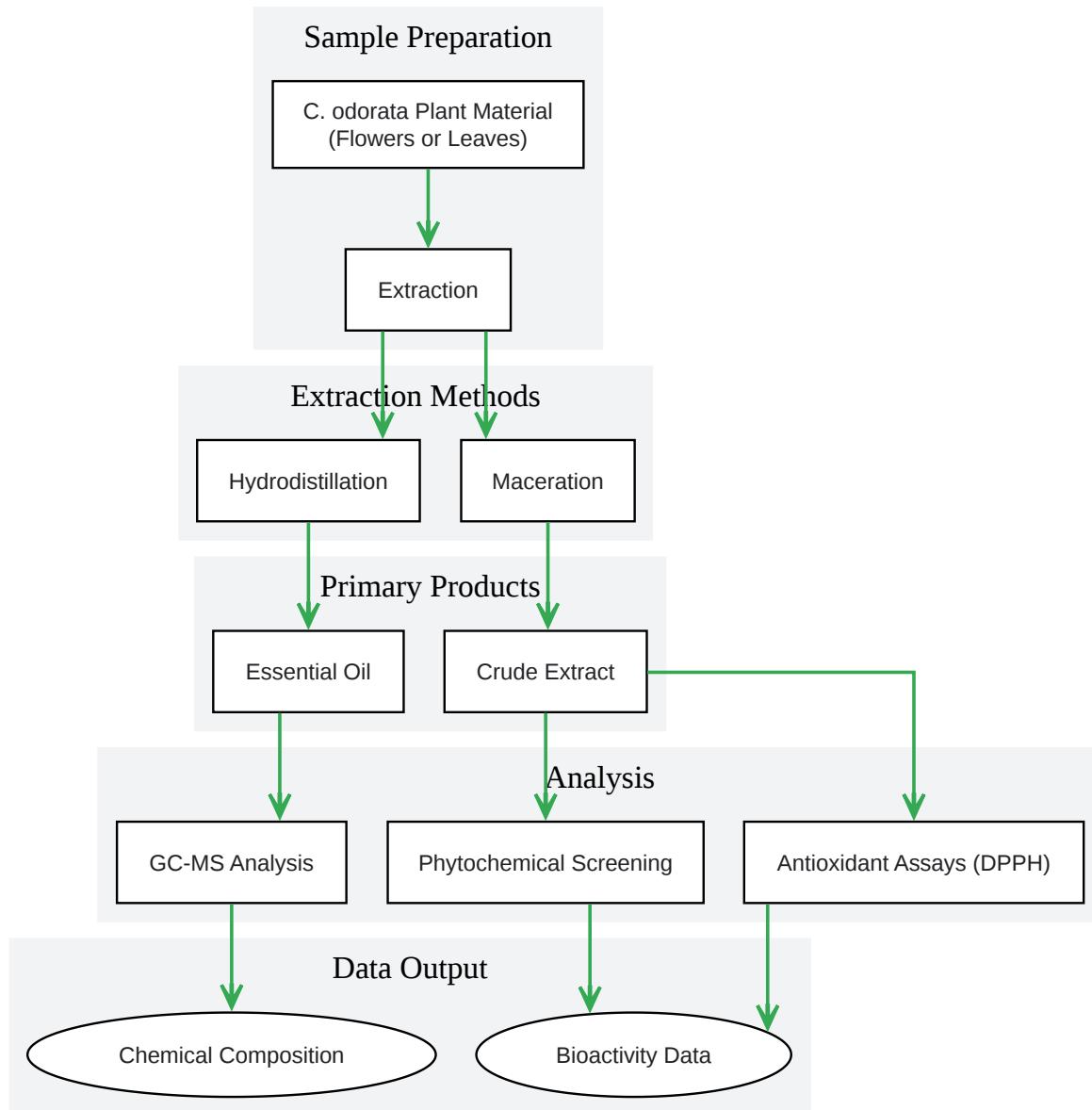
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying the individual components of a volatile mixture like essential oil.

Methodology:

- Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions (Typical):
 - Column: A nonpolar capillary column, such as an HP-5MS or equivalent (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used.[30]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[26]
 - Injector: Split injection mode with an injector temperature of 250-260°C.[23][26]

- Oven Temperature Program: An initial temperature of 50-65°C, held for 1-2 minutes, then ramped up at a rate of 3-4°C/min to 190-250°C, and finally increased at a higher rate (e.g., 15°C/min) to 280-285°C, followed by a hold period.[23][26]
- MS Conditions (Typical):
 - Ionization Source: Electron Impact (EI) at 70 eV.[23]
 - Mass Range: Scanning from m/z 30 to 400.[23]
 - Interface Temperature: 280°C.[30]
- Component Identification: The mass spectrum of each separated component is compared with reference spectra in a spectral library (e.g., NIST, Wiley). Retention indices are also used for confirmation.
- Quantification: The relative percentage of each component is calculated based on the peak area normalization method from the GC-FID chromatogram.



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*General experimental workflow for *C. odorata* analysis.*

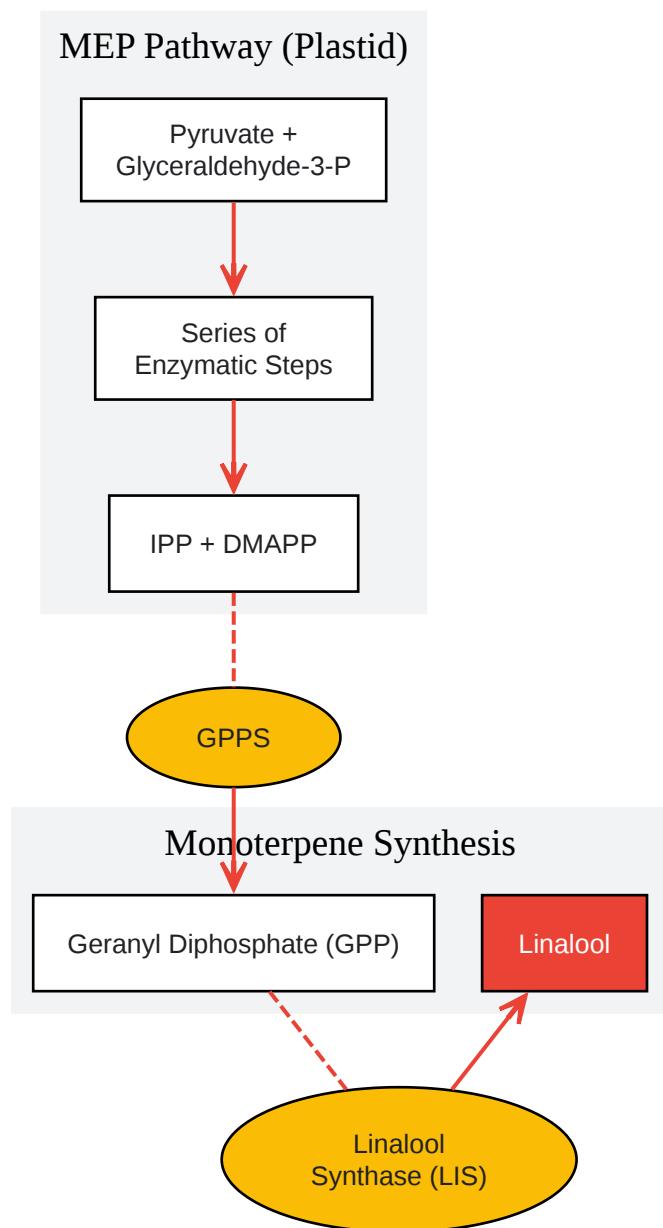
Biosynthetic Signaling Pathway

The characteristic fragrance of *C. odorata* is largely due to monoterpenoids like linalool. These compounds are synthesized in plants through the plastidial 2-C-methyl-D-erythritol 4-phosphate

(MEP) pathway. This pathway produces the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps leading to linalool are:

- Precursor Synthesis (MEP Pathway): Pyruvate and glyceraldehyde-3-phosphate are converted through a series of enzymatic steps into IPP and DMAPP.
- Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[13]
- Conversion to Linalool: The final step is catalyzed by the enzyme Linalool Synthase (LIS), which facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[6][13]



Simplified terpenoid biosynthesis pathway to linalool.

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